N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a methyl-substituted thiophene ring, and a thiazole ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , with the target being DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their target, dpre1, inhibiting its function and thus disrupting the synthesis of the mycobacterial cell wall . This results in the inhibition of the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the enzyme DprE1, the compound disrupts this biosynthetic pathway, leading to the inhibition of the growth of Mycobacterium tuberculosis .
Result of Action
This is achieved through the disruption of the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.
Methylation of the Thiophene Ring: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine
- N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine sulfate
- N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine nitrate
Uniqueness
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds
Properties
IUPAC Name |
N-benzyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZUVWOYYQOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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